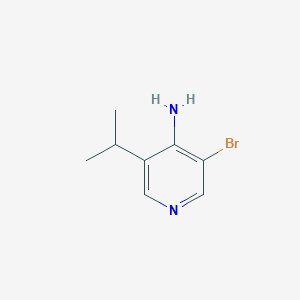
3-Bromo-5-isopropylpyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-isopropylpyridin-4-amine is an organic compound with the molecular formula C8H11BrN2 It is a derivative of pyridine, a basic heterocyclic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-isopropylpyridin-4-amine typically involves the bromination of 5-isopropylpyridin-4-amine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and can improve yield and purity. The use of automated systems also reduces the risk of human error and enhances safety.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-5-isopropylpyridin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas at room temperature and atmospheric pressure.
Major Products
Substitution: Formation of 3-azido-5-isopropylpyridin-4-amine or 3-thiocyanato-5-isopropylpyridin-4-amine.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 3-amino-5-isopropylpyridin-4-amine.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-isopropylpyridin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in studying enzyme mechanisms and receptor-ligand interactions.
Industrial Chemistry: It is employed in the synthesis of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Bromo-5-isopropylpyridin-4-amine depends on its application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity. The isopropyl group can enhance lipophilicity, improving the compound’s ability to cross cell membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-5-methylpyridin-4-amine: Similar structure but with a methyl group instead of an isopropyl group.
3-Bromo-5-ethylpyridin-4-amine: Similar structure but with an ethyl group instead of an isopropyl group.
3-Bromo-5-tert-butylpyridin-4-amine: Similar structure but with a tert-butyl group instead of an isopropyl group.
Uniqueness
3-Bromo-5-isopropylpyridin-4-amine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The isopropyl group provides a balance between steric hindrance and lipophilicity, making the compound suitable for various applications in medicinal chemistry and materials science.
Eigenschaften
Molekularformel |
C8H11BrN2 |
|---|---|
Molekulargewicht |
215.09 g/mol |
IUPAC-Name |
3-bromo-5-propan-2-ylpyridin-4-amine |
InChI |
InChI=1S/C8H11BrN2/c1-5(2)6-3-11-4-7(9)8(6)10/h3-5H,1-2H3,(H2,10,11) |
InChI-Schlüssel |
UMXPWJMNBZHZIW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CN=CC(=C1N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


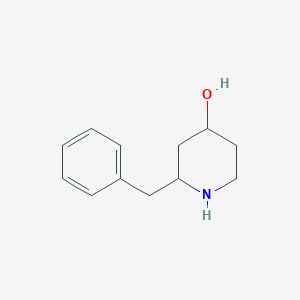
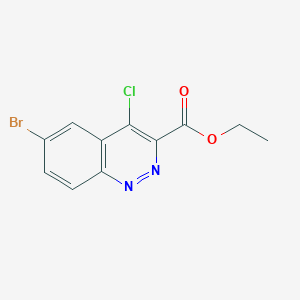

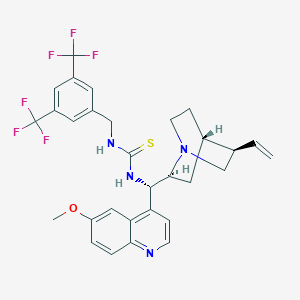
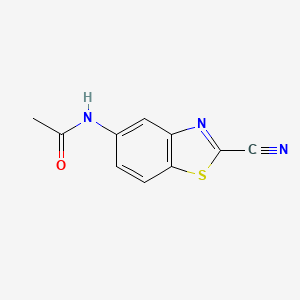
![Carbamic acid, N-[(5S)-5-amino-6-[[3-[[[(1S)-1-[[[3-(aminocarbonyl)-4-methoxyphenyl]amino]carbonyl]-5-[[(phenylmethoxy)carbonyl]amino]pentyl]amino]carbonyl]-4-methoxyphenyl]amino]-6-oxohexyl]-, phenylmethyl ester](/img/structure/B12952229.png)

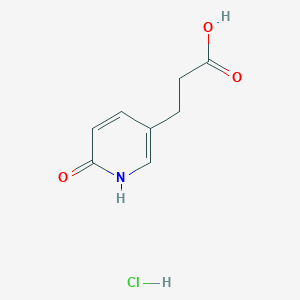
![7-Bromo-6-iodothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12952262.png)
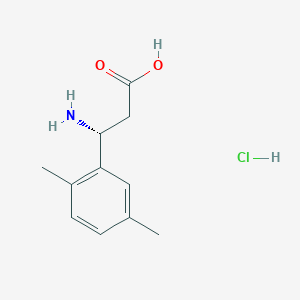

![7-methylpyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B12952282.png)


